molecular formula C14H13NO3 B13025529 5-(1,3-Dihydroisobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

5-(1,3-Dihydroisobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

Cat. No.: B13025529
M. Wt: 243.26 g/mol
InChI Key: GVVWNBITYMQVQU-UHFFFAOYSA-N
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Description

5-(1,3-Dihydroisobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid is a complex organic compound that features a unique structure combining a dihydroisobenzofuran moiety with a pyrrole carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dihydroisobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dihydroisobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-(1,3-Dihydroisobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1,3-Dihydroisobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide: This compound shares a similar dihydroisobenzofuran moiety but differs in its functional groups.

    1,3-Dihydroisobenzofuran-4-yl azide: Another related compound with a different functional group, used in various chemical applications.

Uniqueness

5-(1,3-Dihydroisobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid is unique due to its combination of a dihydroisobenzofuran moiety with a pyrrole carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

5-(1,3-dihydro-2-benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-8-5-12(15-13(8)14(16)17)10-4-2-3-9-6-18-7-11(9)10/h2-5,15H,6-7H2,1H3,(H,16,17)

InChI Key

GVVWNBITYMQVQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CC=CC3=C2COC3)C(=O)O

Origin of Product

United States

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